N-[2-mercaptoethyl]-N'-methylurea
Description
N-[2-Mercaptoethyl]-N'-methylurea is a urea derivative characterized by a mercaptoethyl (-CH₂CH₂SH) group and a methyl (-CH₃) substituent on adjacent urea nitrogen atoms. Such features may position it for applications in pharmaceuticals (e.g., prodrugs, enzyme inhibitors) or materials science.
Properties
CAS No. |
72545-68-7 |
|---|---|
Molecular Formula |
C4H10N2OS |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
1-methyl-3-(2-sulfanylethyl)urea |
InChI |
InChI=1S/C4H10N2OS/c1-5-4(7)6-2-3-8/h8H,2-3H2,1H3,(H2,5,6,7) |
InChI Key |
GZFMPEKGONDQFE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Compounds
Substituent-Driven Structural Variations
The table below compares key structural features and applications of N-[2-mercaptoethyl]-N'-methylurea with similar urea derivatives:
Key Observations:
Physicochemical Properties
- Solubility and Lipophilicity : The mercaptoethyl group increases hydrophilicity compared to aromatic substituents (e.g., fluometuron’s trifluoromethylphenyl group ). However, thiols can oxidize to disulfides, altering solubility under oxidative conditions.
- Stability : N-Nitroso-N-methylurea is highly reactive and unstable due to its nitroso group, whereas the target compound’s thiol may require stabilization against oxidation.
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